

Technical Guide: AE37 HER2-Targeted Peptide Vaccine Preliminary Efficacy Data

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Compound of Interest		
Compound Name:	AE-3763	
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This technical guide provides an in-depth overview of the preliminary efficacy data for the AE37 vaccine, a HER2-targeted peptide immunotherapy. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action. The data presented is primarily from the Phase II clinical trial NCT00524277.

Introduction to AE37

AE37 is an investigational cancer vaccine designed to prevent recurrence in patients with HER2-expressing breast cancer. It is a synthetic peptide vaccine that combines a modified version of a HER2 protein fragment (AE36, derived from the intracellular domain of HER2) with the Ii-Key peptide, which enhances the immune response.[1][2] Unlike many other cancer vaccines that primarily target a CD8+ cytotoxic T-lymphocyte response, AE37 is an MHC class II epitope that stimulates CD4+ T-helper cells, which play a crucial role in orchestrating the overall anti-tumor immune response.[2][3]

Mechanism of Action

The AE37 vaccine works by training the patient's immune system to recognize and attack cancer cells that express the HER2 protein. The Ii-Key component of the vaccine facilitates the presentation of the HER2 peptide fragment by antigen-presenting cells (APCs) on MHC class II molecules. This leads to the activation of CD4+ T-helper cells, which in turn can help activate other immune cells, including CD8+ cytotoxic T-lymphocytes and B cells, to target and eliminate HER2-positive tumor cells.[1][3]





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AE37 Signaling Pathway

Preliminary Efficacy Data (NCT00524277 Phase II Trial)

The primary efficacy data for AE37 comes from a prospective, randomized, single-blinded, multi-center Phase II clinical trial (NCT00524277). This trial evaluated the AE37 vaccine in combination with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) compared to GM-CSF alone in preventing breast cancer recurrence.[4]

Overall Population

In the overall patient population, after a median follow-up of 25 months, there was no statistically significant difference in disease-free survival (DFS) between the AE37 + GM-CSF group and the GM-CSF alone group.[1]

Metric	AE37 + GM- CSF	GM-CSF Alone	p-value	Hazard Ratio (HR)
Recurrence Rate	10.3%	18%	N/A	0.57 (43% risk reduction)[5]



Subgroup Analyses

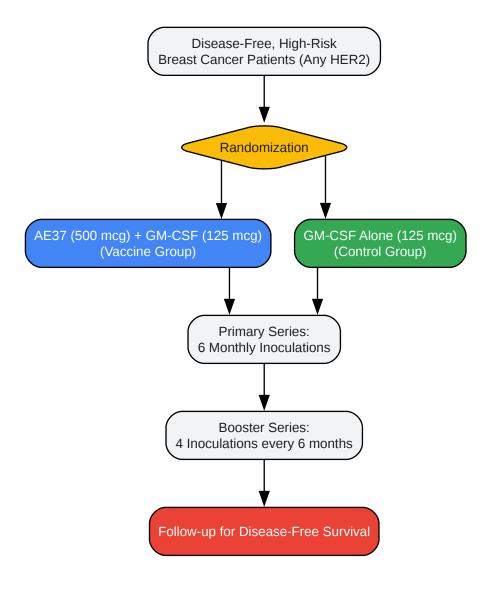
Pre-specified exploratory subgroup analyses revealed potential benefits in certain patient populations, particularly those with lower HER2 expression and those with triple-negative breast cancer (TNBC).

Patient Subgroup	Metric	AE37 + GM- CSF	GM-CSF Alone	p-value	Hazard Ratio (HR)
HER2 Low- Expression (IHC 1+/2+)	Recurrence Rate	11%	31%	N/A	N/A[5]
Advanced Stage (IIB/III) & HER2 Low- Expression	5-year DFS	90%	32%	0.02	0.3[6]
Triple- Negative Breast Cancer (TNBC)	5-year DFS	89%	0%	0.05	0.26[6]

Experimental Protocols Clinical Trial Design (NCT00524277)

The study was a 4-arm, prospective, randomized, single-blinded, multi-center Phase II trial.[4] Patients were clinically disease-free node-positive or high-risk node-negative breast cancer patients with any level of HER2 expression.[4] HLA-A2 negative patients were randomized to receive either AE37 in combination with GM-CSF or GM-CSF alone.[4]





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NCT00524277 Trial Workflow

Vaccine Administration

- Dosage: Each dose consisted of 500 mcg of the AE37 peptide combined with 125 mcg of GM-CSF.[4]
- Route of Administration: The vaccine was administered via intradermal injection.[4]
- Schedule: The primary vaccination series consisted of six monthly inoculations. This was followed by four booster inoculations administered every six months.[7]



Immune Response Monitoring

The patient's immune response to the vaccine was monitored through in vivo and in vitro assays.

- Delayed-Type Hypersensitivity (DTH) Reaction (in vivo):
 - Procedure: Patients received an intradermal injection of the AE37 peptide.
 - Measurement: The injection site was observed for a localized inflammatory reaction, characteristic of a DTH response. The induration (hardening) and erythema (reddening) were measured, typically at 48-72 hours post-injection. The size of the DTH response was correlated with the development of a systemic immune response.[8]
 - Interpretation: A positive DTH reaction indicates a cell-mediated immune response to the vaccine antigen.
- 3H-Thymidine Incorporation Assay (in vitro):
 - Procedure: Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples. The PBMCs were then cultured in the presence of the AE37 peptide.
 - Measurement: Radioactive 3H-thymidine was added to the cell cultures. Proliferating T-cells incorporate the 3H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity was measured using a scintillation counter and expressed as a stimulation index (SI), which is the ratio of radioactivity in stimulated cultures to that in unstimulated cultures.[9][10]
 - Interpretation: A higher stimulation index indicates a stronger proliferative response of Tcells to the AE37 peptide, signifying a vaccine-induced cellular immune response.

Safety and Tolerability

The AE37 vaccine has been reported to be safe and well-tolerated in clinical trials.[7] The majority of adverse events were mild to moderate injection site reactions, such as erythema and induration.[7]



Conclusion

The preliminary efficacy data for the AE37 HER2-targeted peptide vaccine suggests a potential clinical benefit in specific subgroups of breast cancer patients, particularly those with HER2 low-expressing tumors and triple-negative breast cancer. The vaccine has demonstrated a favorable safety profile and the ability to elicit a HER2-specific immune response. Further clinical investigation in a Phase III trial is warranted to confirm these findings.

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